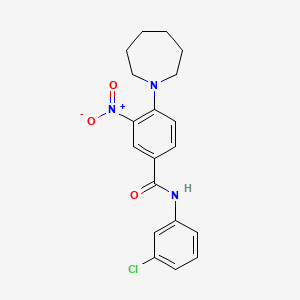

![molecular formula C23H21N3O2 B3925556 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925556.png)

7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

Overview

Description

7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as 8-Hydroxyquinoline, is an organic compound that belongs to the class of quinolines. It has been widely studied for its potential applications in various fields, including scientific research, medicine, and industry.

Mechanism of Action

The mechanism of action of 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline is based on its ability to chelate metal ions, such as copper, iron, and zinc. The chelation process involves the binding of the metal ion to the nitrogen and oxygen atoms of the quinoline ring, forming a stable complex. This complexation can affect the activity of metal-dependent enzymes, such as proteases, oxidases, and hydrolases, leading to the inhibition or activation of their functions. In addition, the metal complexation can induce the generation of reactive oxygen species, such as superoxide and hydroxyl radicals, which can cause oxidative damage to biomolecules, such as DNA, proteins, and lipids.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline depend on its concentration, duration, and location of exposure. At low concentrations, it can act as a metal chelator and antioxidant, protecting cells from metal toxicity and oxidative stress. At high concentrations, it can induce metal depletion and oxidative damage, leading to cell death and tissue damage. In addition, it can affect the expression and activity of various genes and proteins, such as apoptosis-related genes, inflammatory cytokines, and cell cycle regulators. These effects can have diverse outcomes, such as cell proliferation, differentiation, and death.

Advantages and Limitations for Lab Experiments

The advantages of using 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline in lab experiments include its availability, affordability, and versatility. It can be easily synthesized or purchased from commercial sources. It can be used in various applications, such as metal complexation, fluorescence sensing, and electrochemical detection. It can also be modified or functionalized to enhance its properties or selectivity. However, there are also limitations to its use. It can be toxic to cells and animals at high concentrations or prolonged exposure. It can also interfere with the activity of metal-dependent enzymes and pathways, leading to unintended effects. Therefore, careful consideration and optimization of experimental conditions are necessary to ensure the validity and reproducibility of the results.

Future Directions

There are many future directions for the research and development of 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline. Some of these directions include:

1. Design and synthesis of new 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline derivatives with improved properties or selectivity, such as metal affinity, fluorescence intensity, or biological activity.

2. Investigation of the structure-activity relationships of 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline and its derivatives, using computational and experimental approaches, such as molecular modeling, mutagenesis, and high-throughput screening.

3. Exploration of the potential applications of 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline and its derivatives in various fields, such as nanotechnology, biotechnology, and environmental remediation.

4. Development of new methods for the synthesis and purification of 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline and its derivatives, using green and sustainable approaches, such as microwave-assisted synthesis, ionic liquid extraction, or biocatalytic transformation.

5. Investigation of the toxicological and pharmacological properties of 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline and its derivatives, using in vitro and in vivo models, such as cell culture, zebrafish, or rodent models.

In conclusion, 7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline is a versatile and promising compound that has many potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound and its derivatives are necessary to fully exploit its potential and benefits.

Scientific Research Applications

7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinolnoline has been extensively studied for its potential applications in various scientific research fields, such as chemistry, biochemistry, pharmacology, and material science. It has been used as a ligand in metal complexation, fluorescence sensing, and electrochemical detection. It has also been used as a chelator in the treatment of metal-related diseases, such as Alzheimer's disease and cancer. In addition, it has been used as a building block in the synthesis of organic materials, such as polymer, dendrimer, and nanoparticle.

properties

IUPAC Name |

7-[(2-hydroxy-5-methylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-14-5-8-19(27)18(12-14)22(26-20-13-15(2)9-11-24-20)17-7-6-16-4-3-10-25-21(16)23(17)28/h3-13,22,27-28H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGUWGFDXOZRHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-mesityl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925492.png)

![N-(3-chlorophenyl)-4-[(2-hydroxyethyl)amino]-3-nitrobenzamide](/img/structure/B3925503.png)

![5-[4-(dibutylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3925509.png)

![3-[(2-fluorobenzyl)thio]-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925515.png)

![7-[(4-propoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925518.png)

![N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3925532.png)

![4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine](/img/structure/B3925541.png)

![6-(2-chloro-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925561.png)

![7-{(2-chloro-6-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B3925565.png)

![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-phenylacetamide](/img/structure/B3925573.png)

![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B3925574.png)

![N-{2-chloro-5-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3925578.png)